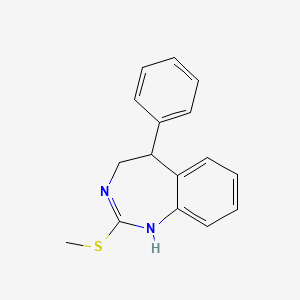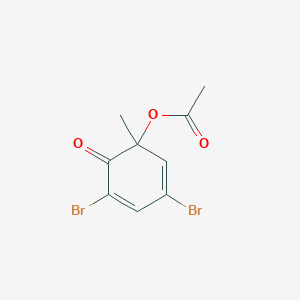
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of substituted cyclohexadienones This compound is characterized by the presence of two bromine atoms, a methyl group, and an acetate ester functional group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of a suitable precursor, such as 1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 5 positions of the cyclohexadienone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets through various pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound is similar in structure but has different substituents and functional groups.
Dibromothymoquinone: Another related compound with similar bromine substitution but different core structure.
Uniqueness
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
90721-59-8 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
(3,5-dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)4-6(10)3-7(11)8(9)13/h3-4H,1-2H3 |
InChI Key |
WYYFCTPQTUWBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=C(C=C(C1=O)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


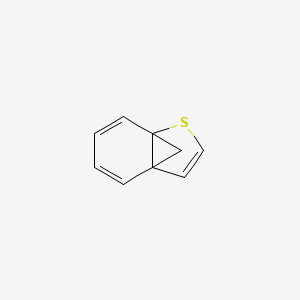
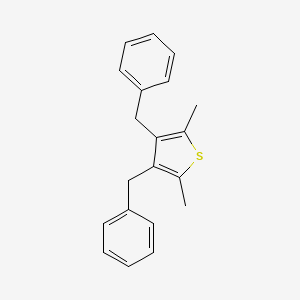
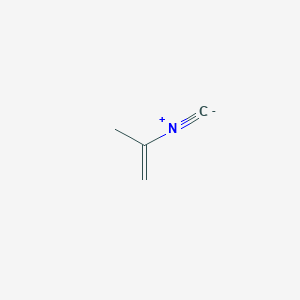
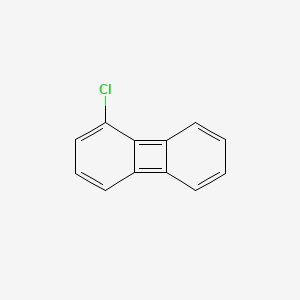
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
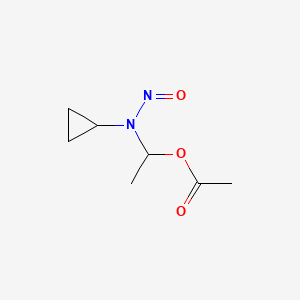

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)
